N-Demethyl Mecamylamine
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Overview
Description
Scientific Research Applications
Resistance Development to Demethylating Agents
One study highlighted the challenge of resistance development against demethylation inhibitor fungicides in Aspergillus fumigatus, emphasizing the high exposure risk associated with human and veterinary applications. Although this study focuses on fungicides, it underscores the potential for resistance development in the context of demethylating agents, which could be relevant for N-Demethyl Mecamylamine's applications in targeting similar biological pathways in humans or other organisms (Gisi, 2014).
Role of Demethylases in Disease
Research on demethylases, enzymes that remove methyl groups from DNA and histones, suggests that manipulating these processes could have therapeutic potential. For instance, lysine-specific demethylase 1 (LSD1) has been identified as a promising target in oncology, with reversible LSD1 inhibitors being explored for their potential in treating acute myeloid leukemia (AML) and other malignancies. This indicates a growing interest in demethylase inhibition as a strategy for disease management, which may extend to the mechanisms targeted by N-Demethyl Mecamylamine (Mould et al., 2015).
Exploring New Therapeutic Targets
The exploration of nicotinic acetylcholine receptors (nAChRs) in the context of depression highlights the potential of targeting these receptors for antidepressant effects. Research has shown that nAChR modulators, including mecamylamine, have antidepressant-like efficacy, suggesting the relevance of nAChR targeting in therapeutic applications. This area of research could be closely related to the applications of N-Demethyl Mecamylamine, given its potential impact on similar neurotransmitter systems (Philip et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-8(6-7)10(9,3)11;/h7-8H,4-6,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIKCZMVIWRFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747471 |
Source
|
Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethyl Mecamylamine | |
CAS RN |
859995-07-6 |
Source
|
Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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